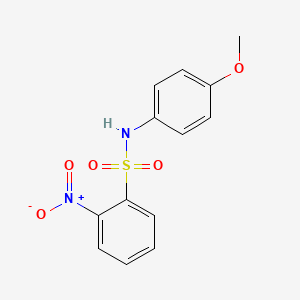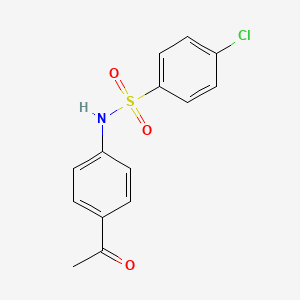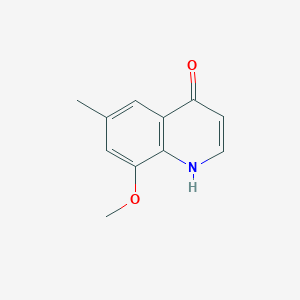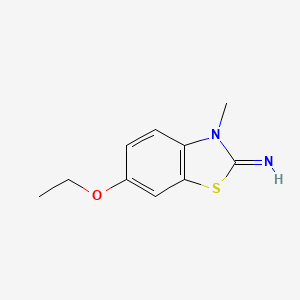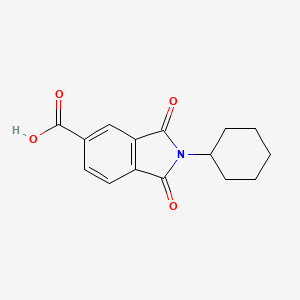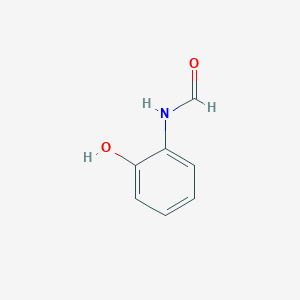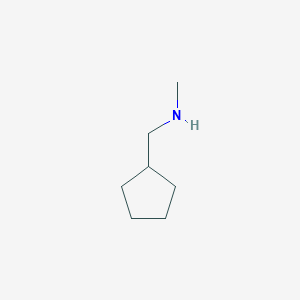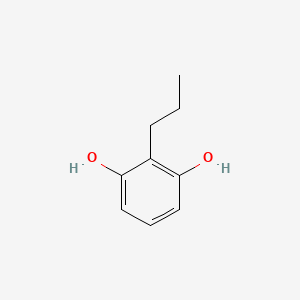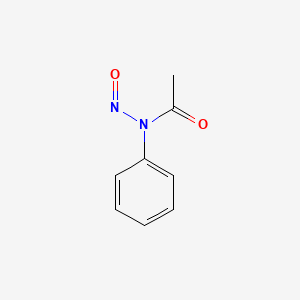![molecular formula C9H14O3 B1347601 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 702-69-2](/img/structure/B1347601.png)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Übersicht
Beschreibung
“7-Methyl-1,4-dioxaspiro[4.5]decan-8-one” is a compound with the molecular formula C9H14O31. It is an exceedingly useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides2.
Synthesis Analysis
The compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as raw material via selective deketalization in an acidic solution2. The products are characterized by IR and 1HNMR. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst2.
Molecular Structure Analysis
The molecular structure of “7-Methyl-1,4-dioxaspiro[4.5]decan-8-one” is represented by the InChI string: InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H31. The Canonical SMILES representation is CC1CC2(CCC1=O)OCCO21.
Chemical Reactions Analysis
The compound has been used in a study of microwave-assisted reductive amination3. Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin3.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.21 g/mol1. It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water1. It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds1.Wissenschaftliche Forschungsanwendungen
Application 1: Microwave-Assisted Reductive Amination
- Summary of Application : Reductive amination is a fundamental reaction in organic synthesis, and microwave-assisted reductive amination is a modern variation that can improve efficiency and selectivity. In this context, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one has been used in studies of microwave-assisted reductive amination .
- Methods of Application : While the exact experimental procedures are not specified, microwave-assisted reductive amination typically involves the reaction of a carbonyl compound (like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one) with an amine in the presence of a reducing agent, under microwave irradiation .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .
Application 2: Synthesis of 5-Alkoxytryptamine Derivatives
- Summary of Application : 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process .
- Methods of Application : The exact methods of application are not specified, but it involves a novel aromatization process where the bicyclic frame of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is converted into 5-alkoxytryptamine derivatives .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .
Safety And Hazards
When handling “7-Methyl-1,4-dioxaspiro[4.5]decan-8-one”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation4. Remove all sources of ignition4.
Zukünftige Richtungen
The compound has potential applications in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides2. Its use in microwave-assisted reductive amination and in the synthesis of 5-alkoxytryptamine derivatives suggests potential future directions for research and application3.
Eigenschaften
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOTJOAYFEMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297021 | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | |
CAS RN |
702-69-2 | |
| Record name | 702-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

